3-Chloro-4-ethynyl-1,1'-biphenyl

Description

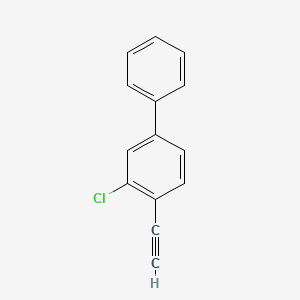

3-Chloro-4-ethynyl-1,1'-biphenyl is a substituted biphenyl compound featuring a chlorine atom at the 3-position and an ethynyl (acetylene) group at the 4-position of one benzene ring. The biphenyl backbone consists of two connected benzene rings, and the introduction of these substituents significantly alters its physicochemical and biological properties. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its structural uniqueness .

Properties

Molecular Formula |

C14H9Cl |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-chloro-1-ethynyl-4-phenylbenzene |

InChI |

InChI=1S/C14H9Cl/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h1,3-10H |

InChI Key |

TUYWUBQBFQZCLY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following biphenyl derivatives are structurally or functionally analogous to 3-chloro-4-ethynyl-1,1'-biphenyl:

| Compound | Substituents | Key Functional Groups |

|---|---|---|

| Biphenyl | None | Unsubstituted biphenyl |

| 4-Chlorobiphenyl | Chlorine at 4-position | Halogen (Cl) |

| Biphenyl oxide | Oxygen bridge | Ether linkage |

| 3-Chloro-4-fluoro-1,1'-biphenyl | Cl at 3, F at 4 | Halogens (Cl, F) |

| This compound | Cl at 3, ethynyl at 4 | Halogen (Cl), alkyne (C≡CH) |

Key Observations :

- Halogen vs.

- Reactivity: The ethynyl group is more reactive toward cross-coupling reactions (e.g., Sonogashira) compared to halogens, enabling applications in polymer or drug synthesis.

Physicochemical Properties

Data from biphenyl analogs (Table 1):

Analysis :

- Vapor Pressure : The chlorine and ethynyl substituents reduce volatility compared to unsubstituted biphenyl, aligning with trends observed in halogenated aromatics .

Environmental Degradation and Toxicity

- Biphenyl : Degrades efficiently (>90%) via microbial action in biopiles within 4–5 months .

- This compound : Predicted slower degradation due to chlorine’s electron-withdrawing effects and ethynyl’s steric hindrance, reducing microbial accessibility. Toxicity may increase due to persistent metabolites.

PBT (Persistence, Bioaccumulation, Toxicity) Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.